(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide, also known as 2-phenyl-2-(piperidin-2-yl)acetamide, is a compound with significant relevance in medicinal chemistry. It is identified by the CAS number 19395-39-2. This compound belongs to the class of amides and features a piperidine ring, which is a common structural motif in many pharmaceuticals. The compound's molecular formula is , with a molecular weight of approximately 218.295 g/mol .
The compound is classified under amides due to the presence of the acetamide functional group. It has been identified in various chemical databases and literature, indicating its potential applications in drug development and synthesis. Its structure consists of a phenyl group attached to a piperidine ring, making it structurally interesting for further modifications and studies.
The synthesis of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide can be achieved through several methods:
The synthesis typically requires controlled conditions, including temperature and solvent choice, to ensure high yields and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are essential to confirm the structure and purity of the synthesized product.
The molecular structure of (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide features:
Key structural data includes:
(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide can participate in various chemical reactions:
Reactions are typically performed under controlled conditions to avoid side products, and analytical techniques like HPLC (High Performance Liquid Chromatography) are used for monitoring reaction progress.
The mechanism of action for (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide largely depends on its interactions with biological targets such as receptors or enzymes.
Data on specific mechanisms would require further pharmacological studies to elucidate precise action pathways.
These properties suggest that (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide may have favorable characteristics for oral bioavailability.
(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide has potential applications in:
(Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide functions as a versatile synthon in the synthesis of psychostimulants, particularly methylphenidate analogs. Its conjugated imine system facilitates strategic transformations into pharmacologically active entities through reduction, alkylation, or fluorination reactions. For instance, hydrogenation of the C=N bond can yield threo- or erythro-configured 2-phenyl-2-piperidin-2-ylacetamide, a documented intermediate in methylphenidate (Ritalin®) synthesis pathways [3] [5]. The stereochemical outcome of such reductions is critical, as the threo diastereomers exhibit substantially higher potency at dopamine (DAT) and norepinephrine transporters (NET) than their erythro counterparts. Recent pharmacological evaluations of fluorinated analogs like 4F-MPH underscore this distinction: (±)-threo-4-fluoromethylphenidate demonstrates a 3-fold greater DAT inhibition potency (IC₅₀ = 61 nM) compared to methylphenidate (IC₅₀ = 131 nM), while the erythro isomer is nearly inactive (IC₅₀ = 8,528 nM) [5]. This stark diastereoselectivity highlights the importance of precise stereochemical control during the hydrogenation of precursors like the (Z)-imine.
The compound’s electron-rich imine moiety also enables electrophilic aromatic substitutions, allowing the introduction of bioisosteric halogens or alkyl groups to the phenyl ring. Such modifications directly modulate lipophilicity (log P) and membrane permeability, thereby influencing central nervous system (CNS) bioavailability. Computational analyses indicate that fluorination at the para-position of the phenyl ring enhances dipole moment and polar surface area, potentially optimizing target engagement through electrostatic interactions with DAT residues [5]. These synthetic routes leverage the inherent reactivity of the (Z)-imine tautomer, positioning it as a linchpin for generating diverse libraries of psychoactive candidates.
Table 1: Key Structural and Pharmacological Features of Methylphenidate Analogs Derived from Piperidine Acetamide Intermediates
Compound | Key Structural Modification | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT Selectivity (IC₅₀, nM) |
---|---|---|---|---|
Methylphenidate (MPH) | Methyl ester | 131 | 83 | >10,000 |
(±)-threo-4F-MPH | para-F-phenyl, threo config | 61 | 31 | 8,805 |
(±)-erythro-4F-MPH | para-F-phenyl, erythro config | 8,528 | 3,779 | >10,000 |
Ethylphenidate | Ethyl ester | ~150* | ~90* | >10,000* |
3,4-CTMP | 3,4-diCl-phenyl | ~5* | ~20* | >10,000* |
Data extrapolated from in vitro synaptosomal uptake assays in rat brain tissue [5]. SERT = Serotonin Transporter. *Estimated values from structural analogs.
Piperidine scaffolds dominate medicinal chemistry due to their structural rigidity, bioavailability, and adaptability to target diverse biological pathways. Among heterocycles, piperidine derivatives constitute over 20 classes of pharmaceuticals, spanning antipsychotics, analgesics, antivirals, and anticancer agents [9]. Within this landscape, (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide occupies a niche as an unsaturated variant of privileged 2-arylpiperidine substructures. Its significance is twofold:
Recent synthetic advances further highlight its utility. Palladium-catalyzed hydrogenations of analogous enamines enable chemoselective access to cis-fluoropiperidines—a motif prevalent in CNS drugs—while avoiding hydrodefluorination [9]. Moreover, the compound’s structural homology to phenoxy acetamide derivatives links it to broader antimicrobial and anticancer research. Phenoxy acetamides serve as precursors to thiazole, chromene, and pyridone hybrids with demonstrable bioactivity [4] [7], suggesting that functionalization of the (Z)-imine’s acetamide group could unlock novel therapeutic avenues.
Table 2: Classification of Piperidine Derivatives by Synthesis Strategy and Bioactivity
Synthetic Route | Key Products | Pharmacological Application | Innovation |
---|---|---|---|
Pyridine Hydrogenation | cis-Fluoropiperidines, donepezil intermediates | Alzheimer’s therapy, antipsychotics | Ni/Ru catalysts; stereoselective fluorination [9] |
Cyclocondensation | Chromene-piperidines, 2-pyridones | Antimicrobial, antitumor agents | Microwave-assisted synthesis [4] |
Imine Reduction/Func. | threo-MPH analogs, 11β-HSD1 inhibitors | ADHD, metabolic disorders | Iridium-catalyzed asymmetric hydrogenation [9] |
Multicomponent Reactions | Sulfonamide-thiazole-piperidines | Antibacterial, carbonic anhydrase inhibition | Eco-friendly catalysis [6] |
Despite its synthetic utility, fundamental gaps persist in understanding (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide. Three critical imperatives demand resolution:
Addressing these gaps requires interdisciplinary collaboration: synthetic chemists to develop enantioselective methodologies, computational chemists for in silico target prediction, and pharmacologists for in vitro profiling. Prioritizing these areas could transform this understudied intermediate into a strategic tool for rational psychostimulant design.
Table 3: Critical Research Imperatives for (Z)-2-phenyl-2-(piperidin-2-ylidene)acetamide
Knowledge Gap | Experimental Approach | Expected Impact |
---|---|---|
Tautomeric equilibrium | ¹⁵N NMR, X-ray crystallography, DFT calculations | Rational optimization of synthetic yields |
Enantioselective synthesis | Ir/P,N-ligand catalysis; organocatalytic reduction | Access to chiral intermediates for neuroactive drugs |
DAT/NET/SERT affinity profiling | Radioligand binding assays (rat synaptosomes) | Validation of target selectivity and abuse potential |
In silico target prediction | Molecular dynamics simulations vs. monoamine transporters | Identification of off-target risks |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0